Rubraxanthone
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Overview
Description
Rubraxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 6 and 8, a geranyl group at position 1 and a methoxy group at position 2. Isolated from Mesua and Garcinia dioica, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is an aromatic ether, a polyphenol and a member of xanthones.
Scientific Research Applications
In Vitro Inhibitory Effect
Rubraxanthone, isolated from Garcinia parvifolia, exhibits a strong inhibitory effect on platelet-activating factor (PAF) binding to rabbit platelets. It showed significant inhibition, indicating potential therapeutic applications in conditions involving PAF (Jantan, Pisar, Idris, Taher, & Ali, 2002).
Determination in Plant Latex
A reverse phase-high performance liquid chromatography (RP-HPLC) technique was developed for the determination of rubraxanthone in the latex of Garcinia cowa. This method is essential for preventing counterfeiting and ensuring the quality of plant extracts containing rubraxanthone (Dachriyanus, Asjar, & Susanti, 2017).
Cytotoxicity and Anticancer Potential
Rubraxanthone has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. For instance, it showed high activity against MCF-7 cells (Kijjoa et al., 2008). Additionally, rubraxanthone and γ-Mangostin have been identified as potential lead compounds for anti-cancer activity against CEM-SS cell lines (Ee et al., 2006).
Anti-inflammatory Activity
Rubraxanthone isolated from the stem bark of Garcinia cowa exhibited weak inhibition of nitric oxide, indicating a potential role in anti-inflammatory treatments. However, it maintained a significant level of cell viability, suggesting a safer profile for therapeutic use (Wahyuni et al., 2016).
Antiplatelet Aggregation Activity
Studies on compounds from Guttiferae species, including rubraxanthone, revealed its ability to inhibit platelet aggregation in human whole blood, suggesting a role in cardiovascular therapies (Jantan et al., 2009).
properties
Product Name |
Rubraxanthone |
---|---|
Molecular Formula |
C24H26O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |
InChI Key |
JLTSTSRANGPLOQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
synonyms |
ubra-xanthone rubraxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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